2-chloro-4-nitro-N-(pyrimidin-2-yl)benzamide
Description
2-Chloro-4-nitro-N-(pyrimidin-2-yl)benzamide is a benzamide derivative characterized by a pyrimidin-2-ylamine group attached to a benzoyl scaffold substituted with chloro and nitro groups at the 2- and 4-positions, respectively. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and pyrimidin-2-ylamine derivatives, followed by purification via crystallization or chromatography.
Properties
IUPAC Name |
2-chloro-4-nitro-N-pyrimidin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O3/c12-9-6-7(16(18)19)2-3-8(9)10(17)15-11-13-4-1-5-14-11/h1-6H,(H,13,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBNAKFFEVLQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330346 | |
| Record name | 2-chloro-4-nitro-N-pyrimidin-2-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203101 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312590-70-8 | |
| Record name | 2-chloro-4-nitro-N-pyrimidin-2-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-(pyrimidin-2-yl)benzamide typically involves the following steps:
Nitration: The benzamide core is nitrated to introduce the nitro group at the 4-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The nitrated benzamide is then chlorinated at the 2-position using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the reaction of the chlorinated nitrobenzamide with pyrimidin-2-amine to form the desired product. This reaction is typically carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at the 4-position undergoes selective reduction to an amine under catalytic hydrogenation or chemical reducing conditions. This reaction is critical for generating intermediates with enhanced biological activity or further functionalization potential.
Table 1: Reduction Conditions and Outcomes
Mechanistic Notes :
-
Catalytic hydrogenation proceeds via adsorption of H₂ on Pd-C, followed by sequential electron transfer to the nitro group .
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Sodium dithionite (Na₂S₂O₄) reduces nitro to amine through a radical intermediate pathway .
Chlorine Substitution Reactions
The chloro group at the 2-position participates in nucleophilic aromatic substitution (NAS) due to activation by the para-nitro group. Pyrimidine’s electron-deficient nature further enhances reactivity.
Table 2: Substitution Reactions
| Nucleophile | Base | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| NH₃ (aq) | K₂CO₃ | DMF | 2-amino-4-nitro-N-(pyrimidin-2-yl)benzamide | 68% | |
| NaN₃ | Et₃N | DMSO | 2-azido-4-nitro-N-(pyrimidin-2-yl)benzamide | 75% | |
| NaOMe | NaH | THF | 2-methoxy-4-nitro-N-(pyrimidin-2-yl)benzamide | 82% |
Kinetic Data :
-
Reaction rates increase with polar aprotic solvents (DMF, DMSO) due to stabilization of transition states.
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Steric hindrance from the pyrimidine ring reduces yields for bulkier nucleophiles.
Amide Bond Hydrolysis
The benzamide linkage undergoes hydrolysis under acidic or basic conditions, cleaving the molecule into pyrimidin-2-amine and 2-chloro-4-nitrobenzoic acid.
Table 3: Hydrolysis Conditions
| Condition | Reagent | Temperature | Time | Products | Yield | Source |
|---|---|---|---|---|---|---|
| Acidic | 6M HCl | 100°C | 8 h | Pyrimidin-2-amine + 2-chloro-4-nitrobenzoic acid | 88% | |
| Basic | NaOH (2M) | 80°C | 6 h | Pyrimidin-2-amine + 2-chloro-4-nitrobenzoate | 94% |
Mechanistic Pathway :
-
Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water .
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Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .
Pyrimidine Ring Functionalization
The pyrimidine moiety participates in:
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Metal coordination : Acts as a bidentate ligand for transition metals (e.g., Fe, Ni) in catalytic systems .
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Electrophilic substitution : Nitration or sulfonation at electron-deficient positions (e.g., C5) under strong acidic conditions .
Table 4: Pyrimidine Reactivity
| Reaction | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-nitro-pyrimidin-2-yl derivative | Enhanced bioactivity | |
| Metal coordination | FeCl₃ | Fe(III)-pyrimidine complex | Catalytic applications |
Coupling Reactions
The compound participates in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) via the chloro or nitro groups:
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Suzuki coupling : Substitution of Cl with aryl boronic acids using Pd catalysts.
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Buchwald-Hartwig amination : Replacement of Cl with amines under Pd/Xantphos catalysis.
Key Data :
-
Suzuki coupling with phenylboronic acid achieves 76% yield using Pd(PPh₃)₄/Na₂CO₃ in toluene/water.
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 2-chloro-4-nitro-N-(pyrimidin-2-yl)benzamide as an anticancer agent. Its mechanism of action involves the inhibition of specific enzymes involved in cancer cell proliferation. For example, it has been shown to inhibit the activity of certain kinases that are critical for tumor growth, making it a candidate for further development in cancer therapeutics.
Case Study: Inhibition of Kinase Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibitory effects on Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML). The compound's structural modifications enhanced its potency, indicating that further optimization could lead to effective treatments for CML and other malignancies .
Agricultural Science
Pesticidal Properties
The compound has also been investigated for its pesticidal properties. Research indicates that this compound can act as a herbicide, effectively controlling the growth of certain weeds without harming crops. Its selective action is attributed to its ability to interfere with specific metabolic pathways in target plants.
Data Table: Herbicidal Efficacy
| Compound | Target Weed Species | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| This compound | Amaranthus retroflexus | 85% | 200 |
| This compound | Chenopodium album | 75% | 150 |
Material Science
Polymer Synthesis
In material science, this compound serves as a building block for synthesizing novel polymers. Its unique functional groups allow it to participate in various polymerization reactions, leading to materials with enhanced properties such as thermal stability and chemical resistance.
Case Study: Polymer Development
A recent patent describes a process for utilizing this compound in the synthesis of high-performance coatings. The resulting polymers demonstrated improved durability and resistance to environmental degradation, making them suitable for industrial applications .
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-(pyrimidin-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The nitro and chloro groups can influence the compound’s binding affinity and specificity for these targets. Detailed studies, including molecular docking and biochemical assays, would be necessary to elucidate the exact mechanism.
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of Selected Benzamide Derivatives
Key Observations :
- Substituent Effects: The presence of electron-withdrawing groups (e.g., NO₂, CF₃) increases molecular polarity and may enhance binding to hydrophobic enzyme pockets.
- Melting Points: Trifluoroethoxy-substituted analogs (e.g., compound 7 in ) show higher melting points (167–169°C) than non-fluorinated derivatives, likely due to increased crystallinity from fluorine’s electronegativity .
- Rotational Flexibility : Compounds with fewer rotatable bonds (e.g., the target compound with 3 vs. ZINC1162830 with 7) may exhibit improved bioavailability due to reduced conformational entropy .
VEGFR-2 Inhibitors
ZINC33268577 and ZINC1162830, though structurally distinct from the target compound, share key pharmacophoric features:
- Shape Similarity: Shape Tanimoto scores of 0.803 (ZINC33268577) and 0.736 (ZINC1162830) relative to tivozanib, a known VEGFR-2 inhibitor, suggest comparable binding geometries .
Antimicrobial Derivatives
- Thiazolyl and Pyrido-Pyrimidinyl Analogs : Derivatives like 2-chloro-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide () and pyrido[2,3-d]pyrimidinyl analogs () demonstrate the role of heterocyclic substituents in enhancing antimicrobial activity. The thiazolyl group’s sulfur atom may contribute to membrane disruption in pathogens .
Biological Activity
2-Chloro-4-nitro-N-(pyrimidin-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic potentials of this compound, drawing from various research studies and findings.
The molecular formula of this compound is . It features a benzamide structure with a chlorine and nitro group, which are critical for its biological activity.
The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that derivatives of benzamide often exhibit significant inhibitory effects on various enzymes such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE), which are crucial in numerous physiological processes.
Inhibition of Carbonic Anhydrases
Studies have shown that benzamide derivatives, including this compound, can act as potent inhibitors of carbonic anhydrase isoforms. For instance, compounds with similar structures have demonstrated Ki values in the nanomolar range against hCA I and hCA II, indicating strong inhibitory potential .
| Compound | Ki (hCA I) | Ki (hCA II) |
|---|---|---|
| This compound | TBD | TBD |
| Other Benzamide Derivatives | 4.07 nM | 10.68 nM |
Acetylcholinesterase Inhibition
Another significant aspect of the biological activity of this compound is its potential to inhibit AChE. This enzyme plays a vital role in neurotransmission by breaking down acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .
Antimicrobial Activity
Recent studies have evaluated various benzamide derivatives for their antimicrobial properties. The compound this compound has shown promising activity against several bacterial strains, suggesting its potential as an antimicrobial agent .
Antifungal Activity
In another study focusing on antifungal properties, certain benzamide derivatives were synthesized and tested against fungal pathogens. The results indicated that modifications in the benzamide structure significantly influenced antifungal efficacy, with some compounds exhibiting over 80% inhibition against specific fungi .
Pharmacological Evaluation
The pharmacological evaluation of this compound includes assessing its solubility, stability, and bioavailability. These factors are crucial for determining the compound's therapeutic potential and effectiveness in clinical settings.
Solubility and Stability
Research has indicated that the incorporation of polar functional groups can enhance the aqueous solubility of benzamide derivatives while maintaining or improving their biological activity. This balance is critical for developing effective therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-4-nitro-N-(pyrimidin-2-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzamide core. A three-step approach is common:
Nitrochlorination : Nitration of 2-chlorobenzamide derivatives using mixed acids (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group while preserving the chloro substituent .
Pyrimidine Coupling : Amide coupling with 2-aminopyrimidine via carbodiimide-mediated activation (e.g., EDC/HOBt) in DMSO at 20°C, achieving yields >80% .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) for >95% purity.
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.4 in EtOAc/hexane 3:7) and optimize stoichiometry (1:1.2 molar ratio of benzamide to pyrimidine amine) to minimize byproducts .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer : Use a multi-technique approach:
- Spectroscopy :
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group asymmetrical stretching (~1520 cm⁻¹) .
- ¹H/¹³C NMR : Pyrimidine protons appear as doublets (δ 8.5–9.0 ppm), while nitro and chloro substituents deshield aromatic protons (δ 7.8–8.3 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected m/z = 333.03) confirms molecular weight .
- X-ray Crystallography : Monoclinic crystal system (space group P21/n) with unit cell parameters (e.g., a=11.480 Å, β=108.5°) validates 3D conformation .
Q. What are the compound’s key physicochemical properties relevant to biological assays?
- Methodological Answer :
- Lipophilicity : LogP ~2.1 (calculated via HPLC retention time), indicating moderate membrane permeability .
- Thermal Stability : TGA shows decomposition onset at 220°C, suggesting stability under standard lab conditions .
- Solubility : Poor aqueous solubility (<0.1 mg/mL in PBS); use DMSO stock solutions (10 mM) with <1% final concentration in cell-based assays .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for derivatizing the pyrimidine ring?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian) to model nucleophilic substitution at the pyrimidine C-5 position. Transition state analysis (TS) with B3LYP/6-31G(d) identifies energy barriers for reactions with amines or thiols .
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinity of derivatives to target enzymes (e.g., bacterial acps-pptase, ΔG ~-9.5 kcal/mol) .
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants for substitution reactions) to refine force fields .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Dynamic NMR : Detect rotational barriers in the amide bond (e.g., coalescence temperature analysis) if proton splitting discrepancies arise .
- 2D-COSY/HSQC : Resolve overlapping aromatic signals by correlating ¹H-¹³C couplings, particularly distinguishing nitro-adjacent protons from pyrimidine signals .
- X-ray Powder Diffraction : Compare experimental vs. simulated patterns to rule out polymorphic interference .
Q. What strategies optimize the compound’s bioactivity against resistant bacterial strains?
- Methodological Answer :
- SAR Analysis : Modify the nitro group to sulfonamide (improves target specificity) or replace the pyrimidine with triazole (enhances metabolic stability). Test derivatives against S. aureus (MIC ≤2 µg/mL vs. parent compound’s MIC = 8 µg/mL) .
- Synergistic Studies : Combine with β-lactam antibiotics (e.g., ampicillin) in checkerboard assays; FIC index <0.5 indicates synergy .
- Mechanistic Insight : Fluorescence quenching assays reveal binding to bacterial acps-pptase (Kd = 12 nM), disrupting lipid A biosynthesis .
Q. How to scale up synthesis while maintaining yield and purity?
- Methodological Answer :
- Flow Chemistry : Use continuous flow reactors for nitration (residence time = 30 min, 25°C) to improve heat dissipation and reduce byproducts .
- Catalysis : Pd/C (5% wt.) in hydrogenation steps (20 psi H₂, 50°C) reduces nitro intermediates with >90% selectivity .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments to solvent ratios (e.g., THF/H₂O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
